molecular formula C34H29F2NO3 B2882182 (3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one CAS No. 882083-27-4

(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one

Cat. No.: B2882182
CAS No.: 882083-27-4
M. Wt: 537.607
InChI Key: RIXGVNGMQHIIAH-UOSOPFLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one" belongs to the 3,5-diarylidene-4-piperidone (D4P) family, a class of molecules with demonstrated pharmaceutical relevance . Its structure features a piperidin-4-one core substituted at the 1-position with a methyl group and at the 3- and 5-positions with two identical (E)-configured benzylidene moieties. Each benzylidene group is further substituted with a 4-[(4-fluorophenyl)methoxy]phenyl unit, introducing para-fluorinated benzyloxy groups.

Properties

IUPAC Name

(3E,5E)-3,5-bis[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-methylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29F2NO3/c1-37-20-28(18-24-6-14-32(15-7-24)39-22-26-2-10-30(35)11-3-26)34(38)29(21-37)19-25-8-16-33(17-9-25)40-23-27-4-12-31(36)13-5-27/h2-19H,20-23H2,1H3/b28-18+,29-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXGVNGMQHIIAH-UOSOPFLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)F)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Electronic Effects

  • Electron-Withdrawing Groups (EWGs):

    • The title compound’s 4-fluorobenzyloxy substituents enhance metabolic stability via fluorine’s electronegativity while maintaining moderate lipophilicity .
    • In contrast, 3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one () features nitro groups, which are stronger EWGs. This increases reactivity in charge-transfer interactions but may reduce bioavailability due to higher polarity .
    • 3,5-Bis[(2-fluorophenyl)methylidene]-1-benzylpiperidin-4-one () has ortho-fluoro substituents, introducing steric hindrance that may limit planar stacking with biological targets compared to the para-substituted title compound .
  • Electron-Donating Groups (EDGs): 3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one () contains methoxy groups, increasing electron density on the aromatic rings.

Substituent Steric and Hydrophobic Effects

  • Bulkier Substituents:

    • 3,5-Bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one () incorporates tert-butyl groups, significantly increasing hydrophobicity and membrane permeability but reducing aqueous solubility .
    • The title compound’s 4-fluorobenzyloxy groups balance moderate bulk with polarity, optimizing solubility and bioavailability .
  • Ring Size Variations: (3E,5E)-3,5-bis((4-fluoro-3-nitrophenyl)methylidene)-1-(prop-2-enoyl)azepan-4-one () replaces the piperidinone core with a 7-membered azepanone ring.

Crystallographic and Structural Trends

  • X-ray analyses (e.g., ) reveal that D4P derivatives adopt extended conformations due to the flanking diarylidene substituents. The title compound’s para-substituted benzyloxy groups likely promote planar stacking in crystal lattices, similar to 3,5-bis[(4-chlorophenyl)methylidene] analogs . Ortho-substituted derivatives (e.g., 2-fluoro in ) exhibit distorted geometries, reducing crystallinity .

Pharmacological Implications

  • D4P derivatives are explored for anticancer, anti-inflammatory, and antimicrobial activities. The title compound’s 4-fluorobenzyloxy groups may enhance target selectivity compared to non-halogenated analogs (e.g., 3,5-dibenzylidenepiperidin-4-one in ) .
  • Nitro-substituted analogs () show higher reactivity in pro-drug activation but face toxicity challenges .

Comparative Data Table

Compound Name Substituents Molecular Formula* Key Properties
(3E,5E)-3,5-bis({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-1-methylpiperidin-4-one 4-[(4-Fluorophenyl)methoxy]phenyl ~C₃₅H₂₈F₂NO₃ Balanced lipophilicity, para-F enhances stability, planar stacking
3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one 4-Nitrophenyl C₁₉H₁₅N₃O₅ Strong EWG, high reactivity, reduced solubility
3,5-Bis(4-methoxybenzylidene)-1-methylpiperidin-4-one 4-Methoxyphenyl C₂₃H₂₃NO₃ EDG enhances π-π stacking, lower oxidative stability
3,5-Bis[(2-fluorophenyl)methylidene]-1-benzylpiperidin-4-one 2-Fluorophenyl C₂₇H₂₁F₂NO Ortho-F introduces steric hindrance, reduced planarity
3,5-Bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one 4-tert-Butylphenyl C₂₉H₃₅NO High hydrophobicity, improved membrane permeability

*Molecular formulas estimated based on structural analogs where direct data is unavailable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.